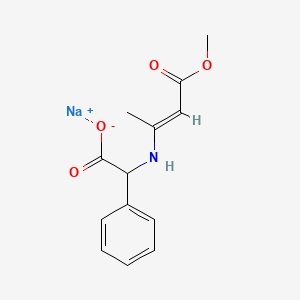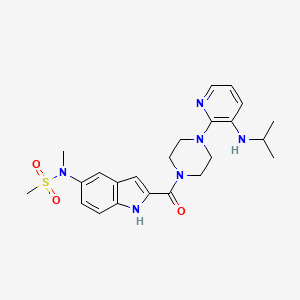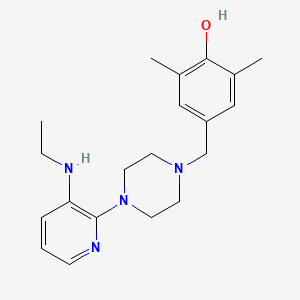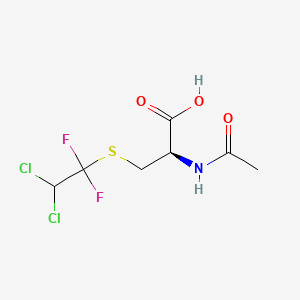
L-Cysteine, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)- is a synthetic derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a 2,2-dichloro-1,1-difluoroethyl group attached to the sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)- typically involves the acetylation of L-cysteine followed by the introduction of the 2,2-dichloro-1,1-difluoroethyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteine, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The 2,2-dichloro-1,1-difluoroethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
L-Cysteine, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential role in cellular processes and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of L-Cysteine, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and proteins by forming covalent bonds with thiol groups. This interaction can affect various cellular processes, including signal transduction, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine
- N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine
- N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine
Uniqueness
L-Cysteine, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)- is unique due to the presence of the 2,2-dichloro-1,1-difluoroethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
124076-70-6 |
|---|---|
Molekularformel |
C7H9Cl2F2NO3S |
Molekulargewicht |
296.12 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(2,2-dichloro-1,1-difluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C7H9Cl2F2NO3S/c1-3(13)12-4(5(14)15)2-16-7(10,11)6(8)9/h4,6H,2H2,1H3,(H,12,13)(H,14,15)/t4-/m0/s1 |
InChI-Schlüssel |
CLHGZGQHCNUIIY-BYPYZUCNSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSC(C(Cl)Cl)(F)F)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC(C(Cl)Cl)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



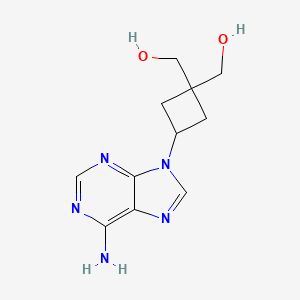
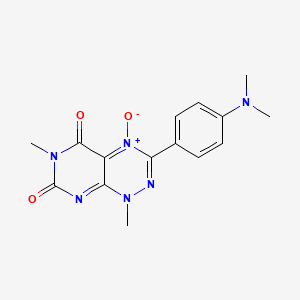
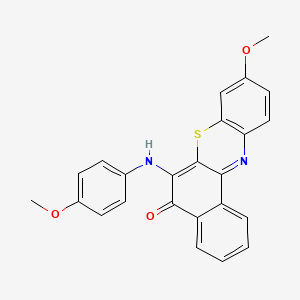
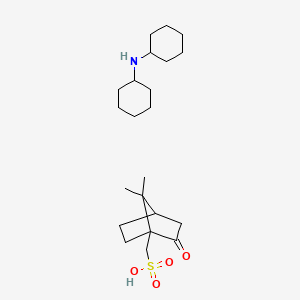
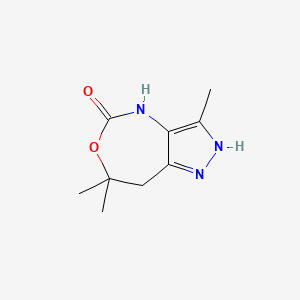
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794909.png)

